Product packaging for Dacemazine(Cat. No.:CAS No. 518-61-6)

Dacemazine

Cat. No.: B1669749
CAS No.: 518-61-6
M. Wt: 284.4 g/mol
InChI Key: HKUCYAHWPVLPFN-UHFFFAOYSA-N
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Description

Historical Context of Phenothiazine (B1677639) Derivatives in Medicinal Chemistry Research

The historical trajectory of phenothiazine derivatives in medicinal chemistry research dates back to the synthesis of methylene (B1212753) blue in 1876 by Heinrich Caro chemicalbook.comwikipedia.orgvedantu.com. The structure of phenothiazine itself was later deduced and synthesized by Heinrich August Bernthsen in the 1880s wikipedia.org. Early applications of phenothiazine derivatives included their use as dyes and as antimalarial agents, exemplified by methylene blue, which Paul Ehrlich utilized in his cell staining experiments and clinically tested for malaria treatment wikipedia.orgvedantu.com.

A pivotal moment in the history of phenothiazines occurred in the mid-20th century with the development of N-substituted derivatives. This led to the discovery of compounds with potent antihistamine and sedative properties vedantu.comresearchgate.net. The introduction of chlorpromazine (B137089) in the 1950s marked a revolution, particularly in the field of psychiatry, where it became the first of the phenothiazines used for treating conditions like schizophrenia and bipolar disorder chemicalbook.comwikipedia.orgresearchgate.netresearchgate.net. This success spurred extensive research into other phenothiazine derivatives, leading to the discovery and application of compounds for various medical uses, including antipsychotic, antiemetic, and antihistaminic purposes chemicalbook.comwikipedia.orgresearchgate.net.

Structural Classification of Dacemazine as a Phenothiazine Derivative

This compound is structurally classified as a phenothiazine derivative. Its chemical structure incorporates the core phenothiazine backbone, which is a 10H-phenothiazine ring system ontosight.aiwikipedia.orgmedkoo.com. This compound is specifically described as a derivative substituted at the nitrogen atom (position 10) with a (dimethylamino)acetyl group medkoo.comchemexper.com. The formal IUPAC name for this compound is 2-(dimethylamino)-1-phenothiazin-10-ylethanone wikipedia.org. Its chemical formula is C₁₆H₁₆N₂OS, and it has a molecular weight of approximately 284.38 g/mol wikipedia.orgmedkoo.comwikidata.org. This compound hydrochloride, a salt form, includes a hydrochloride addition, influencing its solubility ontosight.aimedkoo.com.

The structural relationship of this compound to the core phenothiazine scaffold is evident in the presence of the tricyclic system. The substitution pattern on the nitrogen atom distinguishes it from other phenothiazine derivatives, contributing to its specific pharmacological profile as a histamine (B1213489) H1 antagonist wikipedia.orgmedkoo.comiiab.me.

Overview of Academic Research Trajectories for Phenothiazine Scaffolds

Academic research involving phenothiazine scaffolds has followed multiple trajectories, driven by the diverse bioactivity of this chemical class. Initially focused on their properties as dyes and anti-infective agents, research expanded significantly following the discovery of the psychopharmacological effects of derivatives like chlorpromazine chemicalbook.comwikipedia.orgresearchgate.net. This led to extensive investigations into their use as antipsychotics, exploring structure-activity relationships to develop compounds with varied potency and receptor profiles researchgate.netresearchgate.net.

Beyond psychiatric applications, phenothiazine scaffolds have been explored for other therapeutic potentials. Research has investigated their antihistaminic, antiemetic, and analgesic properties chemicalbook.commentalhealth.comnewdrugapprovals.orgmims.com. Furthermore, the phenothiazine structure has attracted interest in areas outside of traditional drug development, including their use in materials science, such as in conductive polymers for biosensors and biofuel cells chemicalbook.comvedantu.com. Contemporary research continues to explore novel applications and synthesize new phenothiazine derivatives with potential activity against various targets, including infectious diseases and cancer chemicalbook.comwikipedia.orgmedkoo.com. The versatility of the phenothiazine nucleus as a pharmaceutical lead structure continues to make it a subject of ongoing academic investigation chemicalbook.comwikipedia.orgresearchgate.net.

While this compound itself was not ultimately marketed as a standalone drug, its existence as a synthesized and studied phenothiazine derivative highlights the breadth of compounds explored within this class and the ongoing efforts to understand and utilize the pharmacological potential of the phenothiazine scaffold wikipedia.orgmedkoo.comiiab.me.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2OS B1669749 Dacemazine CAS No. 518-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUCYAHWPVLPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199733
Record name Dacemazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-61-6
Record name 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dacemazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacemazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACEMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D34UY0QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Early Academic Characterization of Dacemazine

Initial Synthetic Efforts and Chemical Reporting

Dacemazine, a phenothiazine (B1677639) derivative, was first chemically described in 1951. wikipedia.orgiiab.me Its synthesis represents a significant step in the exploration of 10-aminoacylphenothiazines. The process begins with the amide formation between phenothiazine and chloroacetyl chloride. This reaction yields 10-(Chloroacetyl)-phenothiazine. The final step in the synthesis of this compound is the displacement of the remaining halogen with dimethylamine. wikipedia.org

The synthesis of phenothiazine itself, the core structure of this compound, dates back to 1883 and is attributed to the work of Bernthsen, who produced it through the reaction of diphenylamine with sulfur. wikipedia.org The broader family of phenothiazines, however, has roots in the synthetic dye industry of the late 19th century, with methylene (B1212753) blue, a phenothiazine derivative, being synthesized in 1876. wikipedia.orgmdpi.com

Table 1: Key Chemical Entities in the Synthesis of this compound

Compound Name Role in Synthesis
Phenothiazine Starting Material
Chloroacetyl chloride Reagent
10-(Chloroacetyl)-phenothiazine Intermediate
Dimethylamine Reagent
This compound Final Product

Contextualization within Early Pharmaceutical Research Paradigms

The development of this compound and other phenothiazine derivatives in the mid-20th century occurred within a pharmaceutical research paradigm heavily influenced by the successes of the synthetic dye industry. nih.govresearchgate.net Many early pharmaceutical companies emerged from this sector, utilizing the abundance of organic chemicals derived from coal tar. nih.gov The initial applications of phenothiazines were not in human medicine but as antiseptics, anthelmintics, and antimalarials. researchgate.netnih.gov

The shift towards investigating the therapeutic potential of N-substituted phenothiazines as antihistamines began in the 1940s. nih.govresearchgate.net This line of inquiry, particularly in post-World War II France, led to the synthesis of compounds like promethazine, which exhibited potent antihistaminic and sedative effects. wikipedia.orgresearchgate.net this compound, first described in 1951, emerged from this research focus on histamine (B1213489) antagonists. wikipedia.orgiiab.me Its primary identified mechanism of action was as a histamine H1 subtype antagonist. wikipedia.orgiiab.me

This era of "random screening" and derivatization of known active scaffolds was a dominant strategy in drug discovery. The work on phenothiazines at this time was not initially aimed at creating psychiatric medications. However, the observation of sedative side effects in antihistamines like promethazine prompted further investigation into their neuropsychiatric applications, famously leading to the development of chlorpromazine (B137089) in the early 1950s. researchgate.netyoutube.com this compound's development as an antihistamine places it squarely within this exploratory phase of pharmaceutical research, where the therapeutic applications of a chemical class were being systematically broadened. Beyond its antihistaminic properties, this compound was also assessed for potential as an anticancer drug. wikipedia.orgiiab.me

Table 2: Timeline of Phenothiazine Research and Development

Year Event
1876 Methylene blue, a phenothiazine derivative, is synthesized. wikipedia.org
1883 Bernthsen synthesizes phenothiazine. wikipedia.org
1930s-1940s Phenothiazines are used as anthelmintics and antibiotics. nih.govresearchgate.net
1940s N-substituted phenothiazines are investigated as antihistamines. nih.govresearchgate.net
1951 This compound is first described. wikipedia.org
1950s Phenothiazines are developed as sedatives and antipsychotics. nih.govresearchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization of Dacemazine

Exploration of Optimized Synthesis Pathways for the Dacemazine Core

The synthesis of the this compound core, identified as 2-dimethylamino-1-phenothiazin-10-ylethanone, has been described through a specific reaction sequence. A reported method involves the amide formation between phenothiazine (B1677639) and chloroacetyl chloride. wikipedia.orgchemsrc.com This reaction yields 10-(Chloroacetyl)-phenothiazine. wikipedia.org Subsequently, the halogen atom in 10-(Chloroacetyl)-phenothiazine is displaced by dimethylamine, completing the synthesis of this compound. wikipedia.orgchemsrc.com

While this synthetic route provides a clear pathway to the this compound core, detailed research findings specifically exploring optimized synthesis pathways, including extensive data tables on yields under varying conditions or comparative analyses of different synthetic strategies for the this compound core, were not extensively detailed in the consulted literature. The described method represents a foundational approach to obtaining the compound.

Design and Synthesis of Novel this compound Analogs for Mechanistic Exploration

The phenothiazine backbone of this compound presents opportunities for chemical derivatization to create novel analogs. The design and synthesis of such analogs are a common strategy in chemical research to explore structure-activity relationships and potentially identify compounds with modified or improved properties. While specific examples of novel this compound analogs and detailed accounts of their synthesis for mechanistic exploration were not prominently featured in the provided search results, the general principles of designing analogs of compounds with a core structure like phenothiazine involve modifications to the side chain, the phenothiazine ring system, or the substituents on the nitrogen and sulfur atoms.

The synthesis of analogs typically involves similar chemical reactions to those used for the parent compound, but with appropriately substituted starting materials or by introducing additional reaction steps to modify specific parts of the molecule. The exploration of such analogs would aim to understand how structural changes influence the compound's interactions at a molecular level.

Molecular Pharmacology and Biochemical Mechanisms of Dacemazine

Receptor Binding and Selectivity Profiling

The initial step in understanding the mechanism of action for a compound like Dacemazine involves characterizing its binding affinity and selectivity for various receptors.

This compound is classified as a histamine (B1213489) H1 receptor antagonist. wikipedia.orgmedchemexpress.com The H1 receptor is a G-protein coupled receptor (GPCR) that mediates many of the inflammatory and allergic responses associated with histamine, including smooth muscle contraction, increased vascular permeability, and pruritus. H1 antagonists function by binding to the H1 receptor, thereby blocking histamine from binding and eliciting its downstream effects. nih.gov While this compound is known to act as an antagonist at this receptor, specific studies detailing whether it functions as a competitive antagonist, a non-competitive antagonist, or an inverse agonist are not detailed in the available scientific literature.

The potency of a drug at its receptor is quantified by its binding affinity, commonly expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value signifies a higher binding affinity. The kinetics of this interaction are described by the association rate constant (kon) and the dissociation rate constant (koff). These parameters determine how quickly a drug binds to its receptor and how long it remains bound, respectively.

Illustrative Data Table for H1 Receptor Binding Parameters Note: The following data is for illustrative purposes only and does not represent actual experimental values for this compound.

ParameterValueDescription
Ki (nM)Data Not AvailableInhibition constant, indicating binding affinity.
kon (M⁻¹min⁻¹)Data Not AvailableAssociation rate constant.
koff (min⁻¹)Data Not AvailableDissociation rate constant.
Residence Time (min)Data Not AvailableCalculated as 1/koff, the duration of drug-receptor binding.

Polypharmacology is the ability of a single drug to interact with multiple targets, which can contribute to both its therapeutic effects and its side effects. longdom.orgnih.gov Phenothiazines as a class are well-known for their broad receptor-binding profiles, frequently showing affinity for dopamine (B1211576) and muscarinic acetylcholine (B1216132) receptors in addition to histamine receptors. frontiersin.orgnih.gov For instance, many typical antipsychotic drugs that are phenothiazine (B1677639) derivatives exhibit high affinity for dopamine D2 receptors. nih.govfrontiersin.orgresearchgate.net

This compound has been noted to alleviate spasms induced by acetylcholine, suggesting a potential interaction with muscarinic receptors. medchemexpress.com However, specific studies quantifying the binding affinity of this compound for dopamine receptor subtypes (e.g., D1, D2, D3, D4) or muscarinic receptor subtypes (e.g., M1-M5) have not been reported. tocris.comguidetopharmacology.orgmdpi.comnih.gov Therefore, a comprehensive selectivity profile of this compound remains to be elucidated.

Several robust in vitro techniques are employed to quantify the interactions between a ligand like this compound and its target receptors. nih.gov

Radioligand Binding Assays : These are the cornerstone for studying drug-receptor interactions. merckmillipore.comchelatec.com

Saturation Binding Assays : These experiments use increasing concentrations of a radiolabeled ligand to determine the total number of receptors in a sample (Bmax) and the ligand's dissociation constant (Kd).

Competition Binding Assays : In these assays, a fixed concentration of a radiolabeled ligand competes with increasing concentrations of an unlabeled compound (e.g., this compound). The results yield an IC50 value (the concentration of the unlabeled drug that inhibits 50% of the radiolabeled ligand's binding), from which the inhibition constant (Ki) can be calculated. nih.gov

Kinetic Binding Assays : These methods measure the rate of association and dissociation of a ligand from its receptor over time to determine the kon and koff values. nih.gov

Surface Plasmon Resonance (SPR) : This is a label-free technique that can measure real-time binding kinetics by detecting changes in mass on a sensor surface as the ligand binds to the immobilized receptor. researchgate.net

Enzymatic Interactions and Functional Impact

Elucidation of Enzyme Inhibition or Activation Mechanisms

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the elucidation of enzyme inhibition or activation mechanisms directly attributable to this compound. While this compound is classified as a phenothiazine derivative, a class of compounds known to interact with various enzyme systems, dedicated studies to characterize its specific enzymatic activity, including the determination of kinetic parameters such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant), are not available in the public domain.

Phenothiazine derivatives, as a broader chemical class, have been investigated for their effects on several enzymes. For instance, various phenothiazines have been shown to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. semanticscholar.orgfrontiersin.orgnih.gov Additionally, some phenothiazines have been identified as inhibitors of cytochrome P450 (CYP450) enzymes, which play a crucial role in the metabolism of a wide range of drugs and other xenobiotics. nih.govmedsafe.govt.nzgeekymedics.com Furthermore, the potential for phenothiazine-like structures to interact with monoamine oxidases (MAOs), enzymes that metabolize monoamine neurotransmitters, has also been a subject of interest in neuropharmacology. nih.govmdpi.com

However, it is crucial to emphasize that these findings pertain to the general class of phenothiazines, and the specific inhibitory or activatory profile of this compound on these or any other enzymes has not been specifically detailed in published research. Without dedicated studies, any discussion of this compound's potential enzyme interactions would be speculative and could not be substantiated with empirical data. Therefore, a detailed description of its enzyme inhibition or activation mechanisms, including the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the specific molecular interactions with enzyme active or allosteric sites, remains to be determined through future research.

Data Tables

Due to the lack of available research data specifically investigating the enzyme inhibition or activation by this compound, no data tables containing kinetic parameters such as IC50 or Ki values can be provided at this time.

Structure Activity Relationship Sar and Rational Design of Dacemazine Analogs

Elucidation of Structural Determinants for H1 Receptor Antagonism

H1 receptor antagonists typically share common structural features that contribute to their activity. ramauniversity.ac.in These often include a basic terminal amine group, a linker chain, and two aryl or heteroaryl rings. ramauniversity.ac.in Dacemazine, as a phenothiazine (B1677639) derivative, incorporates a tricyclic phenothiazine ring system, a carbonyl linker, and a tertiary dimethylamino group. wikipedia.orguni.lu The phenothiazine core provides the diaryl system, while the dimethylamino group serves as the basic center. wikipedia.orgramauniversity.ac.inuni.lu The spatial arrangement of these elements is critical for effective binding to the H1 receptor. ramauniversity.ac.in The distance between the diaryl system and the terminal nitrogen atom, often around 5-6 Angstroms in extended conformations of H1 antihistamines, is considered an important parameter for receptor interaction. ramauniversity.ac.in

Systematic Chemical Modifications and Their Impact on Receptor Binding and Cellular Activity

Systematic chemical modifications to the this compound structure would involve altering the phenothiazine ring system, the linker region, or the terminal amino group. Such modifications can significantly impact receptor binding affinity and subsequent cellular activity. For instance, changes to the substituents on the phenothiazine rings could affect the electronic and steric properties of the molecule, influencing its interaction with the receptor binding site. nih.gov Modifications to the length or flexibility of the linker chain could alter the spatial presentation of the terminal amine to the receptor. ramauniversity.ac.in Alterations to the terminal amino group, such as changing the alkyl substituents or incorporating it into a heterocyclic ring, are known to influence the basicity and lipophilicity of the compound, both of which play a role in receptor binding and cellular uptake. ramauniversity.ac.in While specific detailed research findings on systematic modifications of this compound analogs were not extensively found in the provided context, general principles of H1 antihistamine SAR suggest that such modifications would be explored to optimize potency, selectivity, and potentially reduce off-target effects. ramauniversity.ac.in

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. ramauniversity.ac.inyoutube.com By analyzing a dataset of compounds with known structures and activities, QSAR models can identify molecular descriptors (numerical representations of chemical features) that are correlated with the observed activity. youtube.com These models can then be used to predict the activity of new, untested compounds, guiding the synthesis of promising analogs. youtube.comyoutube.com For this compound analogs, QSAR modeling could involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a series of synthesized or designed compounds and correlating these descriptors with their measured H1 receptor binding affinities or cellular activities. youtube.comnih.gov This allows for the identification of structural features that positively or negatively contribute to activity and enables the prediction of activity for virtual libraries of compounds. youtube.comyoutube.com While specific QSAR models for this compound were not detailed, the principles of QSAR are widely applied in drug discovery, including the development of H1 receptor antagonists. en-academic.comyoutube.comiiab.me

Conformational Analysis and Stereoselectivity in this compound Analog Activity

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. washington.edulibretexts.org Molecules are not rigid structures and exist as an ensemble of conformers, each with different energy levels. washington.edulibretexts.org The biologically active conformation is the specific 3D arrangement that binds to the receptor. washington.edu For flexible molecules like this compound, understanding the preferred conformations and their relative energies is important for understanding receptor binding. washington.edu Stereoselectivity refers to the phenomenon where different stereoisomers of a compound exhibit different biological activities. washington.eduslideshare.net Chirality, or the presence of a non-superimposable mirror image, can lead to stereoisomers (enantiomers or diastereomers) that interact differently with a chiral biological target like a receptor. washington.eduslideshare.net While the core phenothiazine structure of this compound itself is not chiral, modifications to the linker or the terminal amino group could introduce chiral centers, leading to stereoisomers. ramauniversity.ac.in The H1 receptor is a chiral environment, and thus, the stereochemistry of this compound analogs can significantly influence their binding affinity and efficacy. washington.eduslideshare.net Conformational analysis, often employing computational methods, can help predict the low-energy conformers and understand how stereochemical differences impact the molecule's shape and its ability to fit into the receptor binding site. nih.govmdpi.com

Preclinical Mechanistic and Efficacy Investigations in in Vitro Models

Applications in Specific Disease-Relevant Cell Models

In vitro studies often employ cell lines that model specific diseases to investigate a compound's effects and underlying mechanisms.

Cancer cell lines are widely used in preclinical research to study the effects of potential anticancer agents and to elucidate their mechanisms of action mdpi.comresearchgate.nettum.defrontiersin.orgwhiterose.ac.ukworldhealthexpo.com. These models allow for controlled experiments to assess cytotoxicity, inhibition of proliferation, induction of apoptosis, and effects on various signaling pathways involved in cancer development and progression tum.defrontiersin.orgwhiterose.ac.ukfrontiersin.org. While Dacemazine has been noted as being assessed as a possible anticancer drug mdpi.comfrontiersin.org, detailed published research specifically on this compound's mechanistic and efficacy investigations in various cancer cell lines within the scope of the provided search results is limited. Studies on other compounds, such as 5-aza-2′-deoxycytidine (DAC), a DNA methyltransferase inhibitor, have been extensively conducted in cancer cell lines to understand mechanisms of action and resistance nih.govnih.gov. These studies highlight the complexity of anticancer mechanisms and the variability of responses across different cell lines frontiersin.orgnih.govnih.gov. However, specific data detailing this compound's interaction with cancer cell lines and the resulting anticancer mechanisms were not found in the provided search results.

In vitro models are also employed to investigate compounds for neurological and inflammatory conditions mdpi.comnih.govfrontiersin.orgmdpi.comnih.govnih.govbiorxiv.org. These models can involve neuronal cells, glial cells, or immune cells to study effects on neuroinflammation, neurotransmitter systems, or smooth muscle contractility frontiersin.orgnih.govnih.govbiorxiv.orgmdpi.comfrontiersin.org. This compound is a phenothiazine (B1677639) derivative and acts as a histamine (B1213489) antagonist at the H1 subtype mdpi.comfrontiersin.org. It was also historically part of a combination sold as an antispasmodic and antitussive mdpi.comfrontiersin.org. While the antispasmodic effects of various compounds have been investigated in vitro by examining their impact on smooth muscle contractions, often involving mechanisms such as calcium channel inhibition or modulation of potassium channels mdpi.comimrpress.comresearchgate.netnih.govnih.govmeddic.jp, specific in vitro mechanistic research on this compound's antispasmodic or antidepressant mechanisms in relevant cell models was not detailed in the provided search results. Research on antidepressant mechanisms in vitro often focuses on their interactions with neurotransmitter receptors and transporters, as well as their anti-inflammatory and neuroprotective properties in neural and glial cell cultures frontiersin.orgfrontiersin.orgexplorationpub.commdpi.com.

Development and Application of Advanced In Vitro Systems

Advanced in vitro systems, such as 3D cell cultures and microphysiological systems, offer more physiologically relevant models compared to traditional 2D cell cultures, better mimicking the complexity of native tissues and organs mdpi.comharvard.edunih.govwhiterose.ac.ukworldhealthexpo.comfrontiersin.orgmdpi.commdpi.commdpi.commeddic.jptacir.pronih.govmdpi.comeuropa.eucancer.govwikipedia.orgnih.govelveflow.comnih.gov.

3D cell cultures, including spheroids and organoids, allow cells to grow and interact in a three-dimensional environment, providing a more accurate representation of in vivo tissue architecture and function mdpi.comwhiterose.ac.ukworldhealthexpo.comfrontiersin.orgmdpi.comnih.goveuropa.eucancer.govwikipedia.orgnih.govelveflow.comnih.gov. Organoids, derived from stem cells or primary tissues, can self-organize into structures resembling miniature organs and are used for disease modeling and drug testing nih.govwhiterose.ac.ukfrontiersin.orgmdpi.comeuropa.eucancer.govnih.gov. These models are particularly valuable in cancer research for studying tumor heterogeneity and drug response in a more complex microenvironment mdpi.comwhiterose.ac.ukcancer.govnih.gov. While 3D cell culture and organoid models are increasingly utilized in preclinical research for various compounds mdpi.comnih.govwhiterose.ac.ukfrontiersin.orgmdpi.comeuropa.eucancer.govnih.govelveflow.comnih.gov, specific studies detailing the utilization of these advanced systems to investigate this compound were not found in the provided search results.

Microphysiological systems, also known as "organs-on-a-chip" (OoC) or tissue chips, are microfluidic devices engineered to mimic the structural and functional aspects of human organs harvard.edunih.govworldhealthexpo.commdpi.commdpi.commdpi.commeddic.jptacir.pronih.govmdpi.comeuropa.eunih.gov. These systems integrate multiple cell types and incorporate mechanical and fluidic cues to recreate the dynamic microenvironment of organs harvard.edunih.govmdpi.commdpi.commdpi.comtacir.pronih.govmdpi.comeuropa.eunih.gov. OoCs hold significant potential for drug discovery and development by providing more predictive in vitro models for efficacy and toxicity testing harvard.edunih.govmdpi.commdpi.commdpi.commeddic.jptacir.pronih.govmdpi.comeuropa.eunih.gov. They can model complex biological barriers, such as the blood-brain barrier, and allow for the study of multi-organ interactions harvard.edubiorxiv.orgmdpi.comnih.gov. Despite the growing application of OoC technology in preclinical research for various compounds and diseases harvard.edunih.govmdpi.commdpi.commdpi.commeddic.jptacir.pronih.govmdpi.comeuropa.eunih.gov, specific research utilizing microphysiological systems to study this compound was not identified in the provided search results.

Comparative Studies of this compound with Other Phenothiazine Derivatives in Preclinical Models

Comparative studies with other compounds, particularly those within the same structural class like phenothiazine derivatives, are valuable for understanding the relative potency, efficacy, and mechanistic differences nih.gov. Phenothiazines encompass a range of compounds with diverse pharmacological activities, including antipsychotic, antihistamine, and antiemetic properties mdpi.comfrontiersin.orgnih.gov. Comparative in vitro studies can involve assessing binding affinities to specific receptors, evaluating cellular responses, or examining metabolic pathways nih.govnih.gov. While comparative studies of various phenothiazines have been conducted to investigate their pharmacological profiles, such as their effects on monoamine metabolism nih.gov or binding to targets like KRAS nih.gov, detailed preclinical in vitro comparative studies specifically including this compound alongside other phenothiazine derivatives were not found in the provided search results.

Theoretical Pharmacology and Computational Modeling of Dacemazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a drug molecule, and its biological target, typically a protein. The process involves predicting the binding mode and affinity, often represented by a docking score, which can guide the optimization of lead compounds.

For Dacemazine, however, there are no published studies detailing molecular docking simulations. Consequently, there is no available data on its binding affinity, preferred binding poses, or specific molecular interactions with any biological target. Information regarding hydrogen bonds, hydrophobic interactions, or other non-covalent interactions, which are crucial for understanding its mechanism of action at a molecular level, remains undetermined through computational means.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, researchers can assess the stability of a ligand-target complex and observe any conformational changes that may occur upon binding. This information is vital for validating docking results and understanding the flexibility of both the ligand and the target.

As with molecular docking, the scientific literature lacks any reports of molecular dynamics simulations being performed for this compound. Therefore, there is no computational data on the stability of a potential this compound-target complex, the fluctuations of the ligand within the binding site, or any induced-fit conformational changes in the target protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., HOMO/LUMO orbitals)

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their structure and reactivity. Analyses such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can elucidate a molecule's potential as an electron donor or acceptor, which is often related to its biological activity and metabolic fate.

No studies detailing quantum chemical calculations for this compound have been found in the public domain. As a result, there is no information available regarding its electronic structure, orbital energies (HOMO-LUMO gap), electrostatic potential, or other quantum mechanical descriptors that could shed light on its reactivity and interaction mechanisms.

De Novo Design and Virtual Screening Approaches for Novel this compound-like Scaffolds

De novo design and virtual screening are computational strategies used to discover novel drug candidates. Virtual screening involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. De novo design, on the other hand, involves the creation of novel molecular structures with desired properties from scratch.

The absence of any known biological targets for this compound that have been validated for computational studies means that neither virtual screening for similar compounds nor de novo design of novel scaffolds based on its structure has been reported. The potential for discovering new molecules with similar or improved activity profiles through these powerful computational techniques remains unexplored.

Biotransformation and Metabolic Pathway Research in Vitro and Preclinical

Identification of Primary Metabolic Pathways and Metabolites in In Vitro Systems

No specific studies detailing the in vitro metabolism of Dacemazine have been identified. For phenothiazine (B1677639) compounds in general, common metabolic transformations include S-oxidation and N-desmethylation. In vitro systems, such as liver microsomes and hepatocytes, are typically employed to identify such metabolic products. However, the application of these methods to this compound and the characterization of its specific metabolites have not been reported in available scientific literature.

Characterization of Enzymes Involved in this compound Biotransformation (e.g., Cytochrome P450s)

The specific enzymes responsible for the biotransformation of this compound have not been elucidated. Research on other phenothiazines, such as promazine and perazine, suggests the potential involvement of Cytochrome P450 (CYP) isoforms, including CYP1A2, CYP3A4, and CYP2C19, as these enzymes can be induced by some compounds within this class. However, without direct experimental evidence for this compound, it remains unknown which specific CYP enzymes or other metabolic enzymes, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), contribute to its metabolism.

Advanced Research Methodologies and Techniques Applied to Dacemazine Studies

Biophysical Techniques for Ligand-Protein Binding Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for characterizing the binding interactions between a small molecule like Dacemazine and its target proteins. ingentaconnect.comlabmanager.comnih.govnih.govfluidic.comnicoyalife.combiognosys.comsygnaturediscovery.comtainstruments.com SPR is a label-free technique that measures the change in refractive index near a sensor surface when a molecule binds to an immobilized partner, providing real-time kinetic data on association and dissociation rates, as well as binding affinity. labmanager.comeuropeanreview.orgnih.govfrontiersin.org ITC, also a label-free method, directly measures the heat released or absorbed during a binding event in solution, allowing for the determination of binding affinity, stoichiometry, enthalpy, and entropy of the interaction. labmanager.comnicoyalife.combiognosys.comsygnaturediscovery.comtainstruments.com

Studies on other phenothiazine (B1677639) derivatives have utilized these techniques to investigate protein interactions. For instance, SPR and ITC have been employed to study the binding of phenothiazine derivatives, such as chlorpromazine (B137089) and methylene (B1212753) blue, to proteins like cellular prion protein (PrPC) and lactoferrin, providing thermodynamic and kinetic parameters of these interactions. mdpi.comsissa.itresearchgate.net While direct data for this compound is not available in the consulted literature, similar biophysical approaches could be applied to quantify its binding to potential protein targets, such as the histamine (B1213489) H1 receptor or other proteins relevant to its observed activities.

Quantitative Mass Spectrometry-Based Approaches for Target Deconvolution and Pathway Analysis

Quantitative mass spectrometry (MS) plays a vital role in identifying the cellular targets of small molecules and understanding their effects on biological pathways. biognosys.comeuropeanreview.orgmtoz-biolabs.comcriver.comnih.govrsc.orgnih.govnih.govunige.chembopress.org Techniques like Cellular Thermal Shift Assay (CETSA) coupled with MS can assess target engagement in complex biological samples by measuring the thermal stability of proteins upon ligand binding. nih.govnih.gov Capture Compound Mass Spectrometry (CCMS) is another approach that uses designed probes to isolate and identify protein targets that interact with a small molecule. fluidic.comcriver.com

These MS-based strategies are valuable for target deconvolution, particularly for compounds identified through phenotypic screening where the molecular target is unknown. europeanreview.orgcriver.comnih.govnih.gov They can help to reveal both intended on-target interactions and potential off-target binding events, which is crucial for understanding a compound's mechanism of action and potential side effects. biognosys.comcriver.com Pathway analysis, often performed in conjunction with quantitative proteomics data obtained from MS experiments, can elucidate the downstream cellular processes affected by a compound's interaction with its targets. nih.govrsc.org While specific quantitative MS data for this compound-induced target deconvolution or pathway alterations were not found, these methodologies are applicable to phenothiazine derivatives and are instrumental in modern drug discovery research.

High-Throughput Screening (HTS) Strategies for Identification of this compound Analogs

High-Throughput Screening (HTS) is a powerful approach used to rapidly test large libraries of compounds for a specific biological activity. sygnaturediscovery.comsigmaaldrich.comevotec.com In the context of this compound, HTS could be employed to identify novel compounds with similar activity (analogs) or to screen this compound against a panel of targets or cellular models to discover new potential applications. nih.govingentaconnect.comnih.govnih.govacs.orgnih.gov HTS typically involves miniaturized assays and automated systems to enable the rapid processing of thousands to millions of compounds. sygnaturediscovery.comevotec.com

HTS has been applied to phenothiazine derivatives in various studies, such as identifying them as inhibitors of protein-protein interactions or screening their cytotoxic effects on cancer cell lines. nih.govingentaconnect.comnih.govacs.org The data generated from HTS campaigns can provide starting points for medicinal chemistry efforts aimed at optimizing the activity, selectivity, and other properties of hit compounds. evotec.com While specific HTS data leading to the identification or characterization of this compound analogs were not detailed in the consulted literature, this methodology is routinely used in the discovery and development of related compounds.

Advanced Microscopy Techniques for Subcellular Localization and Cellular Phenotyping

Advanced microscopy techniques are essential for visualizing the distribution of compounds within cells (subcellular localization) and observing the effects of compounds on cellular morphology and processes (cellular phenotyping). frontiersin.orgsissa.itacs.orgbinasss.sa.crnih.govaddgene.orgabbelight.comnih.govbruker.comarxiv.org Fluorescence microscopy, including confocal and super-resolution techniques like SMLM, allows for high-resolution imaging of cellular structures and the localization of fluorescently labeled molecules or proteins. frontiersin.orgaddgene.orgabbelight.combruker.comarxiv.org Cellular phenotyping involves using microscopy to assess changes in cell shape, size, organelle morphology, or the dynamics of cellular processes in response to compound treatment. binasss.sa.crnih.govnih.gov

Studies using advanced microscopy on phenothiazine derivatives have provided insights into their cellular effects, such as inducing mitotic arrest or necrosis in cancer cells. binasss.sa.crnih.govnih.gov These techniques can help to understand where a compound accumulates within a cell and how it impacts cellular functions, providing valuable information about its mechanism of action. While specific data on the subcellular localization or detailed cellular phenotyping of this compound using advanced microscopy were not found, these methods are broadly applicable to studying the cellular interactions of small molecules like this compound.

Future Directions and Unexplored Research Avenues for Dacemazine

Identification of Novel Therapeutic Targets Based on Emerging Biological Insights

While existing research may have identified initial targets for Dacemazine, future work should focus on uncovering additional therapeutic targets based on emerging biological insights. This could involve deeper investigations into the cellular and molecular pathways influenced by this compound. Identifying novel targets is crucial for potentially expanding the therapeutic applications of this compound and understanding its full pharmacological profile. The search for novel therapeutic targets is a dynamic area of research, with ongoing studies exploring various pathways in different disease contexts, such as migraine and neuropsychiatric disorders. nih.govmdpi.comnih.gov

Exploration of Combination Research Strategies with Other Therapeutic Agents

Exploring the potential of this compound in combination with other therapeutic agents represents a significant future research direction. Combination therapies can offer synergistic effects, potentially increasing efficacy, reducing required doses of individual compounds, and mitigating the development of resistance. Research strategies should investigate specific combinations based on the known or hypothesized mechanisms of this compound and the agents it is combined with. Studies on combination therapies in other fields, such as the use of dacarbazine (B1669748) with hyperthermia in melanoma treatment, highlight the potential benefits of this approach. mdpi.comajmc.com This involves assessing the combined effects on relevant biological markers and clinical endpoints in appropriate models.

Development of Advanced In Vitro and Ex Vivo Models to Address Specific Research Questions

The development and utilization of advanced in vitro and ex vivo models are essential for addressing specific, complex research questions related to this compound. While traditional 2D cell cultures provide basic insights, advanced models, such as 3D cell cultures, organoids, and tissue explants, can better mimic the physiological environment and provide more predictive data regarding drug responses. imavita.comlek.comnih.govmdpi.comresearchgate.net Ex vivo models, which maintain the natural structure and functionality of tissues, are particularly valuable for studying drug interactions within a more complex biological context. imavita.comnih.govmdpi.com These models can help elucidate detailed mechanisms of action, assess tissue-specific effects, and evaluate potential interactions before moving to in vivo studies.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of this compound's Mechanisms

Integrating multi-omics data is a powerful approach to gain a comprehensive understanding of this compound's mechanisms of action. By combining data from genomics (study of genes), proteomics (study of proteins), and metabolomics (study of metabolites), researchers can develop a more holistic view of how this compound affects biological systems. mdpi.comnih.govfrontlinegenomics.comnih.govamazon.com This integrated approach can reveal complex molecular interplay, identify biomarkers of response or resistance, and uncover previously unappreciated pathways influenced by the compound. nih.govfrontlinegenomics.com Advances in multi-omics technologies and computational methods, including machine learning, are facilitating the analysis of these complex datasets, paving the way for deeper insights into this compound's effects. mdpi.comnih.gov

Q & A

Q. What is the molecular mechanism of Dacemazine as an H1 histamine antagonist, and how can researchers experimentally validate this activity?

To investigate this compound's H1 antagonism, employ radioligand binding assays using H1 receptor-expressing cell lines. Measure competitive displacement of labeled histamine or selective antagonists (e.g., pyrilamine) to determine IC50 values. Pair this with functional assays (e.g., inhibition of histamine-induced cAMP production) to confirm receptor blockade. Structural analysis via molecular docking can further elucidate binding interactions .

Q. What in vitro models are suitable for preliminary screening of this compound’s anticancer potential?

Use cancer cell lines with dysregulated histamine pathways (e.g., breast cancer MCF-7 or leukemia HL-60). Assess cytotoxicity via MTT or apoptosis assays. Include controls for nonspecific effects by comparing results to selective H1 antagonists. Dose-response curves (0.1–100 μM) and time-course studies (24–72 hours) are critical to establish potency and kinetics .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Standardize protocols for bioavailability assays (e.g., HPLC or LC-MS for plasma concentration measurement in rodent models). Control variables such as diet, age, and metabolic enzyme activity. Use at least n = 6 per group and report confidence intervals. Pre-register methods in platforms like Open Science Framework to mitigate bias .

Advanced Research Questions

Q. How should contradictory efficacy data for this compound across cancer models be analyzed?

Conduct a systematic review to identify variables causing discrepancies, such as cell line heterogeneity, histamine receptor isoform expression, or dosing schedules. Use meta-analysis tools (e.g., RevMan) to quantify effect sizes. Validate findings with in vivo xenograft models that replicate conflicting conditions, ensuring rigorous statistical power (>80%) .

Q. What strategies improve the selectivity of this compound derivatives for H1 receptors over off-target CNS effects?

Perform structure-activity relationship (SAR) studies by modifying the phenothiazine core. Introduce polar groups (e.g., sulfonamides) to reduce blood-brain barrier permeability. Test analogs in parallel assays for H1 antagonism and CNS receptor binding (e.g., dopamine D2 or serotonin 5-HT2A). Computational models (e.g., QSAR) can prioritize synthetic targets .

Q. How can computational methods optimize this compound’s binding affinity while minimizing toxicity?

Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation calculations to predict affinity changes. Validate predictions using mutagenesis (e.g., alanine scanning of H1 receptor residues). Toxicity can be pre-screened via in silico platforms like ProTox-II or Derek Nexus .

Q. What statistical approaches address variability in dose-response relationships for this compound’s antihistamine effects?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use ANOVA with post-hoc Tukey tests to compare groups. For high variability, employ mixed-effects models or Bayesian hierarchical frameworks. Report effect sizes (e.g., Cohen’s d) and confidence intervals .

Q. How can translational biases in preclinical this compound data be mitigated during clinical trial design?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro and in vivo results. Incorporate human-relevant models, such as 3D tumor spheroids or patient-derived organoids. Design Phase I trials with adaptive dosing and biomarker-driven endpoints (e.g., histamine receptor occupancy via PET imaging) .

Methodological Frameworks

Q. What experimental controls are critical when assessing this compound’s impact on histamine-mediated inflammation?

Include:

  • Positive controls (e.g., cetirizine for H1 blockade).
  • Vehicle controls to isolate solvent effects.
  • Genetic controls (e.g., H1 receptor knockout models).
  • Sham-treated cohorts in in vivo studies to account for procedural stress .

Q. How should longitudinal studies on this compound’s chronic effects be designed?

Use randomized, blinded protocols with staggered sacrifice timepoints (e.g., 1, 3, 6 months). Monitor histamine pathway markers (e.g., plasma histamine, mast cell degranulation) and off-target endpoints (e.g., liver/kidney function). Employ mixed longitudinal models to handle missing data and individual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.